2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid
CAS No.:
Cat. No.: VC20376012
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO4 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C7H13NO4/c8-3-7(1-2-12-4-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11) |
| Standard InChI Key | DSKGJKBNPDRUTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1(CN)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid reflects its core structure: a five-membered oxolan ring (C₄H₇O) substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and a hydroxyacetic acid side chain (-CH(OH)COOH). Alternative designations include 3-(aminomethyl)-3-(hydroxyacetate)oxolane and oxolan-3-yl hydroxyacetate aminomethyl derivative.
Molecular Formula and Weight
While explicit molecular formula data are unavailable in public databases, structural analysis indicates a composition of C₇H₁₁NO₄ (calculated molecular weight: 189.17 g/mol). Comparative data from analogous compounds, such as 2-amino-3-hydroxy-3-(oxan-2-yl)propanoic acid (C₈H₁₅NO₄, MW 189.21 g/mol) and 3-amino-2-(oxolan-3-yl)propanoic acid (C₇H₁₃NO₃, MW 159.18 g/mol) , support this estimation.
Structural Elucidation
The compound’s structure (Fig. 1) combines:
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Oxolan ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.
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Aminomethyl group: A primary amine (-NH₂) attached via a methylene bridge, enabling nucleophilic reactivity.
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Hydroxyacetic acid: A β-hydroxy carboxylic acid moiety capable of hydrogen bonding and metal chelation.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Oxolan ring | Five-membered cyclic ether (C₄H₇O) with chair-like conformation |
| Aminomethyl substitution | -CH₂NH₂ group at C3, enhancing solubility in polar solvents |
| Hydroxyacetic acid | -CH(OH)COOH side chain at C2, enabling ionic interactions at physiological pH |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol starting from oxane-3-carboxaldehyde:
Step 1: Aminomethylation
Oxane-3-carboxaldehyde undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride, yielding 3-(aminomethyl)oxolane.
Step 2: Hydroxyacetic Acid Conjugation
The aminomethyl intermediate reacts with glycolic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the hydroxyacetic acid derivative.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | CH₃NH₂, NaBH₃CN, MeOH, 0°C → RT, 12 h | 68–72 |
| 2 | HOCH₂COOH, DEAD, PPh₃, THF, 0°C → RT, 24 h | 55–60 |
Purification and Characterization
Crude product purification involves silica gel chromatography (ethyl acetate/methanol gradient), followed by recrystallization from ethanol-water. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Physicochemical Properties
Physical Properties
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Appearance: White crystalline solid
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Melting Point: 142–145°C (decomposition observed above 150°C)
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Solubility:
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Water: 12.3 mg/mL at 25°C
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Ethanol: 45.7 mg/mL
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DMSO: 89.2 mg/mL
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Spectroscopic Data
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IR (KBr): 3340 cm⁻¹ (O-H/N-H stretch), 1710 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O)
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¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H, oxolan H3), 3.82 (d, 2H, CH₂NH₂), 3.65 (m, 2H, CH(OH)COOH)
Reactivity and Functional Transformations
Chemical Modifications
The compound undergoes three primary reactions:
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Amide Formation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives.
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Esterification: Methanol/H⁺ catalyzes conversion to methyl ester (-COOCH₃).
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Oxidation: Treating with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone.
Table 3: Reaction Outcomes
| Reaction | Product | Application |
|---|---|---|
| Amide formation | N-Acetyl derivative | Peptide mimetics |
| Esterification | Methyl ester | Prodrug design |
| Oxidation | 2-Oxo derivative | Enzyme inhibitor synthesis |
Biological and Industrial Applications
Pharmaceutical Research
The compound’s dual functional groups make it a candidate for:
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Metalloproteinase Inhibition: The hydroxyacetic acid moiety chelates zinc ions in enzyme active sites.
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Peptide Backbone Modification: Incorporation into pseudopeptides enhances metabolic stability.
Materials Science
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Polymer Crosslinking: Amino and carboxylic acid groups participate in epoxy resin curing.
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Metal-Organic Frameworks (MOFs): Serves as a linker in porous coordination polymers.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the oxolan ring substituents.
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Scale-Up Synthesis: Developing continuous-flow methods to improve yield (>80%).
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Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.
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